molecular formula C24H22N2O4S B2980999 Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate CAS No. 830344-94-0

Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate

Cat. No.: B2980999
CAS No.: 830344-94-0
M. Wt: 434.51
InChI Key: PQQYSVSNHZFDDV-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate is a synthetic pyrazoline derivative intended for research and development purposes. Pyrazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds widely investigated in medicinal chemistry for their diverse biological activities. This particular compound features a complex structure integrating phenyl, thiophene, and phenoxyacetate moieties, making it a valuable intermediate for exploring structure-activity relationships (SAR). Researchers are interested in such scaffolds for developing novel therapeutic agents, and studies on similar structures indicate potential areas of interest include antibacterial and antitumor activities. The presence of the thiophene ring, a common feature in bioactive molecules, can influence the compound's electronic properties and binding affinity. This product is provided as a high-purity material for use in laboratory settings exclusively. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-21-12-7-6-11-18(21)20-15-19(17-9-4-3-5-10-17)25-26(20)24(28)22-13-8-14-31-22/h3-14,20H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQYSVSNHZFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the thiophene and dihydropyrazole intermediates. One common method involves the condensation of thiophene-2-carboxylic acid with phenylhydrazine to form the dihydropyrazole ring. This intermediate is then reacted with 2-bromoethyl acetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be attributed to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Structural Analogs with Pyrazole and Thiophene Moieties

The dihydropyrazole-thiophene scaffold is shared with compounds like Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate (). Both molecules contain thiophene and ester groups, but the latter lacks the dihydropyrazole ring, instead featuring a carbamoylbutenoate backbone.

Key Differences:

Feature Target Compound Compound
Core Structure 3,4-Dihydropyrazole Carbamoylbutenoate
Thiophene Position 2-Carbonyl substitution Ethenyl substitution
Bioactivity Hypothesized enzyme inhibition Intermediate for pyridone synthesis
Thiadiazole-Based Ester Derivatives

Compounds like ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate () share the ethyl ester and sulfur-containing heterocycles. However, the thiadiazole ring in ’s compound confers distinct electronic properties compared to the dihydropyrazole in the target. Thiadiazoles are often associated with antimicrobial and anticancer activities, whereas dihydropyrazoles are more commonly linked to anti-inflammatory effects .

Synthetic Comparison:

  • Target Compound : Likely synthesized via cyclocondensation of hydrazines with diketones, followed by esterification (analogous to methods in ).
  • Compound : Synthesized through nucleophilic substitution between thiols and ethyl chloroacetate, a method also employed in for thioether formation .
Sodium Salts of Thiadiazole Derivatives

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () demonstrates superior intermolecular interaction energies with enzymes compared to neutral esters. The sodium carboxylate group in ’s compound enhances water solubility and ionic interactions with biological targets, whereas the ethyl ester in the target compound prioritizes membrane permeability .

Activity Comparison:

Property Target Compound Compound
Solubility Moderate (ester) High (ionic)
Enzyme Interaction Hypothesized hydrophobic binding Strong electrostatic interactions
Pyrazolyl Methanone Derivatives

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () share the pyrazole-thiophene hybrid structure. However, the methanone linkage in ’s compound replaces the ester group, altering electronic density and hydrogen-bonding capacity. Methanones are typically more stable under acidic conditions, whereas esters are prone to hydrolysis, impacting metabolic stability .

Functional Group Impact:

  • Ester Group (Target) : Susceptible to esterase-mediated hydrolysis but improves prodrug activation.
  • Methanone (): Enhanced stability but reduced hydrogen-bonding diversity.

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Weight (g/mol) Core Structure Key Functional Groups Bioactivity Hypothesis Reference
Target Compound ~453.5 Dihydropyrazole Thiophene-2-carbonyl, ethyl ester Enzyme inhibition -
Compound 297.33 Carbamoylbutenoate Thiophene-ethenyl, hydroxy Synthetic intermediate
Compound ~481.5 Thiadiazole Piperidine sulfonyl, ethyl ester Antimicrobial
Compound ~490.6 Thiadiazole-triazole Sodium carboxylate, thioether Enzyme interaction

Key Observations:

  • The target compound’s dihydropyrazole-thiophene architecture positions it uniquely between enzyme inhibitors (e.g., ) and intermediates (e.g., ).
  • Ester derivatives (target and ) prioritize lipophilicity, whereas ionic derivatives () favor solubility and target binding.

Biological Activity

Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 342.42 g/mol

The compound features a thiophene ring, a pyrazole moiety, and an ester functional group. Its synthesis generally involves multi-step organic reactions that require careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity .

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have been shown to inhibit the growth of tumor cells by targeting specific pathways involved in cell proliferation. A study demonstrated that certain substituted pyrazoles exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting promising anticancer properties .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Compounds with similar scaffolds have shown efficacy in reducing inflammation markers in vitro and in vivo. For example, one study highlighted that certain pyrazole derivatives significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .

The mechanism of action for this compound appears to be linked to its ability to interact with biological targets through its reactive functional groups. It may inhibit key enzymes involved in inflammatory pathways or disrupt signaling cascades critical for cancer cell survival. The exact pathways remain an area of active research but are believed to involve modulation of cellular signaling proteins .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntiproliferativeIC50 values < 10 µM
Anti-inflammatoryReduction in NO production
CytotoxicitySelective toxicity to tumor cells

Case Studies

  • Anticancer Study : A recent investigation into a series of pyrazole derivatives found that one compound closely related to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 8 µM. This suggests that structural modifications could enhance its anticancer efficacy .
  • Anti-inflammatory Evaluation : In a murine model of acute inflammation, a derivative of the compound was shown to reduce paw edema significantly when administered prior to LPS injection. The study reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential therapeutic use in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and esterification. Key steps include:
  • Cyclocondensation : Reacting substituted hydrazines with β-keto esters to form the pyrazoline core.
  • Thiophene Acylation : Introducing the thiophene-2-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution.
  • Esterification : Finalizing the ethyl acetate moiety using anhydrous ethanol and acid catalysts.
    Optimal conditions (e.g., solvent polarity, temperature, and catalyst choice) are critical for yield optimization. For example, highlights the use of spectral methods (NMR, IR) to confirm intermediate structures during synthesis .

Q. How can the structure of the compound be confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Spectral Analysis :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., phenyl, thiophene, ester groups).
  • FT-IR : Validate carbonyl (C=O) and ester (C-O) functional groups.
  • Chromatography : HPLC or GC-MS to verify purity (>95%) and rule out side products.
    emphasizes cross-validating spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Melting Point Analysis : Compare observed values with literature data (e.g., lists melting points for analogous compounds).
  • Elemental Analysis (EA) : Confirm empirical formula compliance (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can reaction yields be improved during synthesis?

  • Methodological Answer : Yield optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve acylation efficiency.
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition of thermally labile intermediates.
    reports yield improvements up to 72% under optimized conditions .

Q. What are the key challenges in scaling up laboratory-scale synthesis?

  • Methodological Answer : Challenges include:
  • Purification Bottlenecks : Column chromatography becomes impractical; switch to recrystallization or distillation.
  • Exothermic Reactions : Use jacketed reactors for temperature control during acylation.
  • Byproduct Formation : Monitor reaction progress via TLC to terminate reactions at optimal conversion points .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of derivatives?

  • Methodological Answer :
  • Target Selection : Prioritize receptors (e.g., COX-2, kinases) based on structural homology to the compound’s pharmacophores.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
  • Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental IC₅₀ values. identifies derivatives with strong binding affinity to inflammatory targets .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine XRD () with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.
  • Computational Modeling : Optimize geometries using Gaussian09 and compare calculated vs. experimental IR/NMR spectra.
    highlights cases where XRD crystallography corrected misassigned NOESY correlations .

Q. How to design derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to modulate lipophilicity (logP).
  • Prodrug Modifications : Convert the ethyl ester to a methyl or PEGylated ester for sustained release.
    suggests salt formation (e.g., sodium or hydrochloride salts) to improve aqueous solubility .

Q. What computational tools are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • QSAR Modeling : Use MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using Discovery Studio.
    utilized QSAR to prioritize derivatives with <100 nM activity in enzyme inhibition assays .

Q. How to address discrepancies between in silico predictions and experimental bioactivity?

  • Methodological Answer :
  • Reevaluate Force Fields : Adjust docking parameters (e.g., solvation models) to better mimic physiological conditions.
  • Metabolic Stability Testing : Use liver microsomes to assess first-pass metabolism, which may explain reduced efficacy.
    notes that steric clashes undetected in docking simulations can lead to false positives .

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